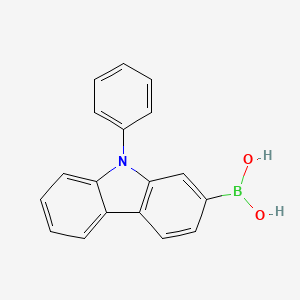

(9-Phenyl-9H-carbazol-2-yl)boronic acid

Description

Properties

IUPAC Name |

(9-phenylcarbazol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BNO2/c21-19(22)13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAOVBUSKVZIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=CC=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736782 | |

| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001911-63-2 | |

| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Protocol for (9-Phenyl-9H-carbazol-2-yl)boronic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a key intermediate in organic electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs), as well as in pharmaceutical research.[1][2] The protocols detailed herein are compiled from various established methodologies, offering a robust guide for researchers, scientists, and professionals in drug development.

Synthetic Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 9-phenyl-9H-carbazole, via a Buchwald-Hartwig amination reaction. The second step is the borylation of the 9-phenyl-9H-carbazole intermediate to yield the final boronic acid product.

Experimental Protocols

Step 1: Synthesis of 9-Phenyl-9H-carbazole

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 9-phenylcarbazole, involving the palladium-catalyzed cross-coupling of 9H-carbazole and an aryl halide.[3]

Protocol:

-

Catalyst-Ligand Premixing: In a dry round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 mL of a 1.0 M solution in toluene, 4.78 mmol).

-

Add 400 mL of dry xylene and stir the mixture for 20 minutes at room temperature.[3]

-

Addition of Reactants: To the catalyst mixture, sequentially add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol).[3]

-

Reaction: Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Decant the xylene solution to separate it from the solid residues.[3]

Step 2: Synthesis of this compound

This step involves the lithiation of the 2-position of 9-phenyl-9H-carbazole followed by quenching with a borate ester. Two common methods are presented below, primarily differing in the choice of the borate ester.

Method A: Using Triisopropyl borate

-

Dissolve 2-bromo-9-phenyl-9H-carbazole (6.4 g, 20 mmol) in anhydrous ether and cool the reaction to -78°C.[1]

-

Slowly add n-BuLi (2.5 M in hexane, 1.4 g, 22 mmol) dropwise and stir the reaction for 30 minutes.[1]

-

Cool the reaction back to -78°C and add triisopropyl borate (5.6 g, 30 mmol) dropwise.[1]

-

Allow the reaction to stir at room temperature.[1]

-

Quench the reaction with water and 2N HCl.[1]

-

Extract the organic layer with ethyl acetate and water, then dry over MgSO₄.[1]

-

Concentrate the organic material and purify by silica gel column chromatography to obtain the final product.[1]

Method B: Using Trimethyl borate

-

Under a nitrogen atmosphere, dissolve 2-bromo-9-phenyl-9H-carbazole (3.22 g, 10 mmol) in 15 ml of anhydrous THF and cool to -78°C.[4]

-

Slowly add 4 ml of 2.5 M n-BuLi dropwise and then stir at 0°C for 1 hour.[4]

-

Lower the temperature back to -78°C and add trimethyl borate (12.47 g, 12 mmol) dropwise.[4]

-

Stir the reaction at room temperature for 12 hours.[4]

-

Pour the reaction mixture into a 2N HCl aqueous solution and extract with ether, stirring for 30 minutes.[4]

-

Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography (Hexane:Ethyl Acetate = 5:1).[4]

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 9-Phenyl-9H-carbazole

| Reagent/Parameter | Quantity/Value | Molar Equivalent | Reference |

| 9H-Carbazole | 20 g | 1.0 | [3] |

| Bromobenzene | 28.2 g | 1.5 | [3] |

| Pd₂(dba)₃ | 1.095 g | 0.01 | [3] |

| Tri-tert-butylphosphine | 4.78 mL (1.0 M) | 0.04 | [3] |

| 18-Crown-6 | 3.16 g | 0.1 | [3] |

| Potassium Carbonate | 24.80 g | 1.5 | [3] |

| Solvent | Xylene | - | [3] |

| Temperature | Reflux | - | [3] |

| Reaction Time | 18 hours | - | [3] |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Method | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| A | 2-bromo-9-phenyl-9H-carbazole (6.4 g) | n-BuLi (2.5 M), Triisopropyl borate | Anhydrous Ether | -78°C to RT | 78% | [1] |

| B | 2-bromo-9-phenyl-9H-carbazole (3.22 g) | n-BuLi (2.5 M), Trimethyl borate | Anhydrous THF | -78°C to RT | 79% | [4] |

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of (9-Phenyl-9H-carbazol-2-yl)boronic acid

Compound: (9-Phenyl-9H-carbazol-2-yl)boronic acid CAS Number: 1001911-63-2 Molecular Formula: C₁₈H₁₄BNO₂ Molecular Weight: 287.12 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are intended to guide researchers in the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.5 | Singlet (broad) | 2H | B(OH)₂ |

| ~8.0 - 8.3 | Multiplet | 2H | Aromatic protons on carbazole (adjacent to Boron) |

| ~7.2 - 7.8 | Multiplet | 9H | Remaining aromatic protons (Carbazole and Phenyl rings) |

Note: The chemical shifts of protons on aromatic rings are complex due to overlapping signals.[5] The protons of the boronic acid group (-B(OH)₂) are expected to appear as a broad singlet and can exchange with water in the solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 145 | Aromatic carbons attached to Nitrogen |

| ~130 - 138 | Aromatic carbons of the Phenyl group |

| ~120 - 130 | Aromatic carbons on the Carbazole ring |

| ~110 - 120 | Aromatic carbons on the Carbazole ring |

| Not observed | Carbon attached to Boron (often broadened or unobserved) |

Note: Aromatic carbons typically resonate in the 100-150 ppm range.[5] The carbon atom directly bonded to the boron atom may be difficult to observe due to quadrupolar relaxation.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~3600 - 3200 | Broad, Strong | O-H Stretch | B(OH)₂ group (Hydrogen-bonded) |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~1610 - 1580 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1480 - 1440 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1380 - 1310 | Strong | B-O Stretch | Boronic acid B-O |

| ~1250 - 1200 | Medium | C-N Stretch | Carbazole C-N |

Note: The broad O-H stretch is characteristic of boronic acids. The B-O stretching vibration is also a key diagnostic peak.[6]

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Type | Notes |

| 287.11 | [M]⁺ | Molecular ion (if observed) |

| 288.12 | [M+H]⁺ | Protonated molecular ion (common in ESI+) |

| 309.10 | [M+Na]⁺ | Sodium adduct (common in ESI+) |

| 269.10 | [M-H₂O]⁺ | Loss of one water molecule |

| 801.34 | [M₃-6H₂O+H]⁺ | Protonated boroxine trimer (cyclic anhydride) |

Note: Boronic acids are known to readily undergo dehydration, especially in the gas phase, to form cyclic trimers known as boroxines.[7] Therefore, the mass spectrum may be dominated by the signal corresponding to this trimer.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and spectroscopic characterization of this compound.

The synthesis of this compound can be achieved via a borylation reaction of a suitable precursor, such as 2-bromo-9-phenyl-9H-carbazole.

-

Inert Atmosphere Setup: A reaction flask is dried and filled with an inert gas (e.g., Nitrogen or Argon).

-

Dissolution: 2-bromo-9-phenyl-9H-carbazole (1 equivalent) is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

-

Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Lithiation: An organolithium reagent, such as n-butyllithium (n-BuLi, ~1.1 equivalents), is added dropwise to the solution. The mixture is stirred for approximately 1-2 hours to allow for lithium-halogen exchange.

-

Borylation: A borate ester, such as triisopropyl borate or trimethyl borate (~1.2 equivalents), is added dropwise at -78 °C.

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12 hours).[4]

-

Hydrolysis: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 2M HCl) to hydrolyze the borate ester to the desired boronic acid.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent, commonly DMSO-d₆ or Methanol-d₄, in an NMR tube. Boronic acids can exhibit poor solubility or yield broad peaks in CDCl₃ due to the formation of oligomeric anhydrides.[8]

-

Instrumentation: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹¹B NMR: An ¹¹B NMR spectrum is particularly useful for characterizing boronic acids, with the sp²-hybridized boron of the acid typically appearing around 25-30 ppm.[9][10]

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the sample in a solvent mixture appropriate for the ionization technique, such as acetonitrile/water for Electrospray Ionization (ESI).[7]

-

Instrumentation: Analyze the sample using a mass spectrometer, preferably with a soft ionization technique like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and favor the observation of the molecular ion or its adducts.[7]

-

Analysis: Look for the molecular ion peak [M+H]⁺ and be aware of the high propensity for the formation of the dehydrated boroxine trimer, which may be the base peak in the spectrum.[7]

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. (9-phenyl-9H-carbazol-2-yl) Boronic Acid [m.allgreenchems.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. reddit.com [reddit.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (9-phenyl-9H-carbazol-2-yl)boronic acid (CAS Number: 1001911-63-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9-phenyl-9H-carbazol-2-yl)boronic acid is a versatile organic compound that serves as a crucial building block in the synthesis of advanced functional materials. Its unique molecular architecture, combining a carbazole moiety with a phenyl group and a reactive boronic acid functional group, makes it particularly valuable in the fields of organic electronics and materials science. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the development of Organic Light-Emitting Diodes (OLEDs).

Chemical Structure and Properties

The structural formula of this compound is presented below, followed by a summary of its key chemical and physical properties.

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 1001911-63-2 |

| Molecular Formula | C₁₈H₁₄BNO₂ |

| Molecular Weight | 287.12 g/mol |

| IUPAC Name | This compound |

| Synonyms | 9-Phenylcarbazole-2-boronic acid, N-Phenylcarbazol-2-boronic acid |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white solid/powder |

| Melting Point | >263°C (decomposes)[1] |

| Boiling Point | 466.0 ± 51.0 °C at 760 mmHg (Predicted) |

| Density | 1.20 ± 0.1 g/cm³ (Predicted)[1] |

| Solubility | Soluble in polar organic solvents like Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO) (with heating). Limited solubility in water.[2][3] |

| Purity | Typically available in ≥97% or ≥98% purity[4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithiation reaction of a halogenated precursor followed by borylation. A representative experimental protocol is detailed below.

Reaction Scheme:

Materials:

-

9-(2-bromophenyl)-9H-carbazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

-

Triisopropyl borate

-

Dilute Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 9-(2-bromophenyl)-9H-carbazole (1 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1.5 hours.

-

To the reaction mixture, add triisopropyl borate (1.1 equivalents) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 8 hours.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is fundamental in the synthesis of complex organic molecules for various applications, including OLED materials.

General Reaction Scheme:

Materials:

-

This compound (1.5 equivalents)

-

Aryl halide (e.g., aryl bromide) (1 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Solvent system (e.g., Toluene, Dioxane, and/or Water)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Applications in Organic Electronics: OLEDs

This compound is a precursor for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). Carbazole derivatives are known for their excellent hole-transporting properties and high thermal stability, making them ideal for use in the hole transport layer (HTL) or as hosts in the emissive layer (EML) of OLED devices.

Synthetic Pathway for OLED Materials

OLED Fabrication Workflow

The following diagram illustrates a typical workflow for the fabrication of an OLED device using a material synthesized from this compound.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

References

Chemical and physical properties of (9-Phenyl-9H-carbazol-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (9-Phenyl-9H-carbazol-2-yl)boronic acid. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a solid organic compound.[1] It is characterized by a carbazole core, a versatile heterocyclic scaffold known for its presence in numerous biologically active compounds and functional materials.[2][3] The phenyl substituent at the 9-position and the boronic acid group at the 2-position of the carbazole ring system impart specific reactivity and properties to the molecule.

General Properties

| Property | Value | Source(s) |

| CAS Number | 1001911-63-2 | [4] |

| Molecular Formula | C₁₈H₁₄BNO₂ | [4] |

| Molecular Weight | 287.12 g/mol | [4][5] |

| Appearance | Solid | [1] |

Physical Properties

| Property | Value (Estimated) | Source(s) |

| Boiling Point | 466°C at 760 mmHg | [6] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as tetrahydrofuran (THF). | [6][7] |

| Storage | Store in an inert atmosphere at room temperature. | [4] |

Synthesis and Purification

A common synthetic route to this compound involves a lithiation-borylation sequence starting from a suitable precursor. A general experimental protocol is outlined below.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

9-Phenyl-2-bromo-9H-carbazole

-

Anhydrous Ether or Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane (e.g., 2.5 M solution)

-

Triisopropyl borate

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the starting material, 9-phenyl-2-bromo-9H-carbazole, in an anhydrous solvent like ether or THF in a flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) dropwise to the solution and stir for approximately 30 minutes to 1.5 hours at -78°C to allow for the lithium-halogen exchange to occur.[8]

-

To the resulting solution, add triisopropyl borate dropwise while maintaining the temperature at -78°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 8 hours).[8]

-

Quench the reaction by carefully adding 2N HCl.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the pure this compound.

Spectroscopic Characterization

While specific spectra for this compound are not provided in the search results, data for the closely related pinacol ester derivative offer valuable insights into the expected spectroscopic features.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons are expected to appear in the range of 7.0-9.0 ppm. The chemical shifts will be influenced by the positions of the phenyl and boronic acid substituents on the carbazole ring.

-

¹³C NMR: The carbon signals for the carbazole and phenyl rings will typically be observed between 100 and 150 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for:

-

O-H stretching of the boronic acid group (a broad band).

-

B-O stretching.

-

Aromatic C-H and C=C stretching vibrations.

Applications in Drug Development and Materials Science

This compound is a valuable building block in organic synthesis, with applications in both medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[11] This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and organic electronic materials.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like 2-(di-tert-butylphosphino)biphenyl)

-

Base (e.g., cesium carbonate)

-

Solvent system (e.g., a mixture of THF and water)

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), the palladium catalyst, the phosphine ligand, and the base.

-

Add the solvent system to the vessel.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 40-110°C) for a specified time (e.g., 2.5 hours or until completion as monitored by techniques like GC or TLC).[12][13]

-

After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NH₄Cl) and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the crude product using flash column chromatography.

Potential in Anticancer Drug Discovery

Carbazole derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The carbazole scaffold is a privileged structure in medicinal chemistry and is found in several anticancer agents.[14]

While specific studies on the biological activity of this compound are not detailed in the provided search results, its structural similarity to other biologically active carbazoles suggests its potential as a precursor for the synthesis of novel therapeutic agents. The general mechanism of action for some anticancer carbazole derivatives involves the inhibition of key enzymes involved in DNA replication and cell proliferation, such as topoisomerases.

Caption: A hypothetical pathway for the anticancer activity of carbazole derivatives.

References

- 1. (9-phenyl-9H-carbazol-2-yl) Boronic Acid [m.allgreenchems.com]

- 2. researchgate.net [researchgate.net]

- 3. echemcom.com [echemcom.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 9-Phenyl-9H-carbazol-3-ylboronic Acid CAS 854952-58-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Buy (9-Phenyl-9H-carbazol-4-yl)boronic acid [smolecule.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. pncalab.com [pncalab.com]

- 11. nbinno.com [nbinno.com]

- 12. youtube.com [youtube.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijrpc.com [ijrpc.com]

An In-Depth Technical Guide to (9-Phenyl-9H-carbazol-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a versatile organic compound with significant applications in materials science and as a synthetic intermediate. This document details its chemical properties, synthesis, and key applications, presenting the information in a structured format suitable for technical professionals.

Core Compound Data

This compound is a carbazole derivative functionalized with a phenyl group at the 9-position and a boronic acid group at the 2-position. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄BNO₂ | [1] |

| Molecular Weight | 287.12 g/mol | [1] |

| CAS Number | 1001911-63-2 | [1] |

| Appearance | White to off-white powder | N/A |

| Purity | Typically ≥98% | N/A |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported.[1] The synthesis is a multi-step process that involves the formation of an organolithium intermediate followed by borylation.

Experimental Procedure:

-

Reaction Setup: A solution of the starting material, Sub 1-3-1 (6.4g, 20mmol), is prepared in anhydrous ether. The reaction vessel is cooled to -78°C.[1]

-

Lithiation: n-Butyllithium (n-BuLi) (2.5M in hexane, 1.4g, 22mmol) is added dropwise to the cooled solution. The reaction mixture is then stirred for 30 minutes.[1]

-

Borylation: The reaction is cooled back down to -78°C, and triisopropyl borate (5.6g, 30mmol) is added dropwise.[1]

-

Work-up: The mixture is stirred at room temperature. Following this, it is diluted with water and acidified with 2N HCl.[1]

-

Extraction and Purification: The product is extracted with ethyl acetate. The organic layer is dried over MgSO₄, concentrated, and then purified by silica gel column chromatography to yield the final product (4.5g, 78% yield).[1]

Below is a diagram illustrating the logical workflow of the synthesis process.

Key Applications

The primary application of this compound is as a building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures.

General Suzuki-Miyaura Coupling Protocol:

While a specific protocol for a Suzuki-Miyaura reaction using this compound was not detailed in the searched literature, a general procedure is as follows:

-

Reaction Setup: In a reaction flask, the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or KF) are combined.[3][4]

-

Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, THF, or dioxane) and an aqueous solution, is added.[3][5]

-

Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time until the reaction is complete, as monitored by techniques like TLC or GC.[5]

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, commonly by column chromatography.[3]

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism, as depicted in the diagram below.

Biological and Medicinal Context

While a specific signaling pathway for this compound is not well-documented in the available literature, the broader class of N-substituted carbazole derivatives has been the subject of extensive research in medicinal chemistry. These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[6][7][8] The carbazole scaffold is considered a valuable pharmacophore due to its rigid, planar structure and its ability to be functionalized at various positions, allowing for the fine-tuning of its biological properties.[9] Further research is needed to elucidate the specific biological targets and mechanisms of action for this compound.

References

- 1. This compound | 1001911-63-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. ijpsr.com [ijpsr.com]

- 9. echemcom.com [echemcom.com]

An In-depth Technical Guide to the Purity Analysis of (9-Phenyl-9H-carbazol-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a key building block in organic synthesis, particularly for advanced materials and pharmaceuticals.[1][2] The accurate determination of its purity is critical for ensuring the desired reactivity, yield, and impurity profile of subsequent synthetic steps.

Physicochemical Properties and Typical Purity

This compound is a solid at room temperature.[3] Commercial grades of this compound are typically available in high purity. A summary of key identifiers and reported purity levels from various suppliers is presented in Table 1.

| Identifier | Value |

| CAS Number | 1001911-63-2[3] |

| Molecular Formula | C18H14BNO2[3] |

| Molecular Weight | 287.12 g/mol [3] |

| Typical Purity | 97% - 99.9%[3][4] |

| Appearance | Solid |

Table 1: Key Identifiers and Purity of this compound

Analytical Workflow for Purity Determination

A systematic approach is essential for the comprehensive purity analysis of this compound. The following workflow outlines the key steps, from initial assessment to detailed impurity profiling.

Figure 1: General workflow for the comprehensive purity analysis of this compound.

Key Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for boronic acid analysis and may require optimization for specific instrumentation and sample matrices.

Reversed-phase HPLC is a powerful technique for quantifying the purity of this compound and detecting organic impurities.[5] Challenges such as on-column hydrolysis of boronic acids can be mitigated by careful method development, including the use of high pH mobile phases.[5][6]

Instrumentation:

-

HPLC or UHPLC system with a PDA or UV detector.

-

Reversed-phase C18 column (e.g., Acquity BEH C18).[7]

Mobile Phase:

-

A common mobile phase system consists of a gradient of acetonitrile and an aqueous buffer, such as 10 mM ammonium acetate.[7]

-

For challenging separations or to prevent hydrolysis, a high pH mobile phase (up to pH 12.4) with an ion-pairing reagent may be employed.[5][6]

Example Gradient Conditions:

| Time (min) | % Acetonitrile | % Aqueous Buffer |

|---|---|---|

| 0 | 5 | 95 |

| 15 | 95 | 5 |

| 20 | 95 | 5 |

| 21 | 5 | 95 |

| 25 | 5 | 95 |

Table 2: Example HPLC Gradient for Boronic Acid Analysis

Sample Preparation:

-

Dissolve a precisely weighed amount of the sample in a suitable aprotic solvent like acetonitrile to a known concentration.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

Detection:

-

UV detection at a wavelength where the analyte and potential impurities have significant absorbance.

Quantification:

-

Purity is typically determined by area percent normalization, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, quantification against a certified reference standard is recommended.

NMR spectroscopy is indispensable for confirming the chemical structure of this compound and identifying any structurally related impurities. ¹H, ¹³C, and ¹¹B NMR are particularly informative.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Spectra Acquisition:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Reveals the carbon framework of the molecule.

-

¹¹B NMR: Confirms the presence and chemical environment of the boron atom, which is crucial for boronic acids.[10]

Data Analysis:

-

Chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum are used to confirm the structure.

-

The presence of unexpected signals may indicate impurities.

-

The chemical shift in the ¹¹B NMR spectrum can provide insights into the coordination state of the boron atom.[10]

Mass spectrometry is used to confirm the molecular weight of this compound and to identify the mass of any impurities.

Instrumentation:

-

Mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this class of compounds.[7]

Method:

-

The sample, typically introduced from the HPLC eluent, is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

The molecular ion corresponding to this compound should be observed.

-

Other observed masses can be attributed to impurities or fragments.

Potential Impurities and Their Formation

Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. A common impurity class for boronic acids is the corresponding boroxine, which is a cyclic anhydride formed from the dehydration of three boronic acid molecules.

Figure 2: Reversible formation of boroxine impurity from this compound.

This equilibrium between the boronic acid and its boroxine means that the measured purity can be influenced by the analytical method and sample handling. It is crucial to use analytical techniques that can either separate or account for both forms.

Conclusion

The purity analysis of this compound requires a multi-technique approach to ensure a comprehensive assessment. HPLC is the primary method for quantitative purity determination, while NMR and MS provide essential structural confirmation and impurity identification. Understanding potential impurities, such as boroxines, is critical for accurate analysis and interpretation of the results. The protocols and workflows outlined in this guide serve as a robust framework for researchers, scientists, and drug development professionals to establish reliable quality control of this important chemical intermediate.

References

- 1. This compound | 1001911-63-2 [chemicalbook.com]

- 2. leapchem.com [leapchem.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. Factory Supply this compound, CasNo.1001911-63-2 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. pncalab.com [pncalab.com]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Commercial Suppliers and Applications of (9-Phenyl-9H-carbazol-2-yl)boronic Acid

This technical guide provides a comprehensive overview of commercial suppliers for this compound (CAS No. 1001911-63-2), a versatile building block in organic synthesis. This compound is particularly valuable in the development of novel pharmaceuticals and advanced organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[1][2] Its utility lies in the unique carbazole structure combined with the reactivity of the boronic acid group, making it a key intermediate for creating complex molecules.[2]

Commercial Supplier Data

The following table summarizes the product specifications for this compound available from various commercial suppliers. This allows for a straightforward comparison of purity, formulation, and other key metrics.

| Supplier | Product Name | CAS No. | Purity/Assay | Molecular Formula | Molecular Weight | Appearance |

| BLDpharm | This compound | 1001911-63-2 | ≥98% | C18H14BNO2 | 287.12 | - |

| ChemScene | (9-Phenyl-9H-carbazol-3-yl)boronic acid | 854952-58-2 | ≥98% | C18H14BNO2 | 287.12 | - |

| Echemi (Greenbo Biochem) | This compound | 1001911-63-2 | 99% | C18H14BNO2 | 287.12 | - |

| Echemi (HANGZHOU LEAP CHEM) | This compound | 1001911-63-2 | 99% | C18H14BNO2 | 287.12 | - |

| Henan Allgreen Chemical Co., Ltd | (9-phenyl-9H-carbazol-2-yl) Boronic Acid | 854952-58-2 | 97%, 98% | C18H14BNO2 | 287.12 | Solid |

| Lab-Chemicals.Com | This compound | 1001911-63-2 | 98% | C18H14BNO2 | 287.12 | - |

*Note: Some suppliers list the isomeric (9-Phenyl-9H-carbazol-3-yl)boronic acid. Researchers should verify the exact isomer required for their application.

Key Applications and Experimental Protocols

This compound is a key intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a fundamental tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals and functional materials.[4][5]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound. The specific conditions, including catalyst, ligand, base, and solvent, may require optimization for different substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos)[4][6]

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask with condenser)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 mmol).[6]

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous solvent (e.g., 5-10 mL) via syringe. If an aqueous base is used, it should be degassed separately and added to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).[6] Reaction times can vary from a few hours to 48 hours.[5]

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction described above.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Analogue: Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving the palladium catalyst. This can be visualized as a chemical pathway.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. (9-phenyl-9H-carbazol-2-yl) Boronic Acid [m.allgreenchems.com]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles [mdpi.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability of (9-Phenyl-9H-carbazol-2-yl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a key building block in the development of advanced organic electronic materials and potentially in medicinal chemistry. Understanding the thermal properties of this compound is critical for its application in areas such as organic light-emitting diodes (OLEDs), where operational stability at elevated temperatures is paramount.

Core Concepts and Data Presentation

For comparative purposes, the boiling point of the related isomer, [3-(9H-Carbazol-9-yl)phenyl]boronic acid, is approximately 472.6±51.0 °C at 760 mmHg, underscoring the high thermal stability of this class of compounds.[2]

Table 1: Physical and Thermal Properties of this compound and a Related Isomer

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C @ 760 mmHg) | Physical Form |

| This compound | 1001911-63-2 | C₁₈H₁₄BNO₂ | 287.12 | 466.0 ± 51.0 | Solid |

| [3-(9H-Carbazol-9-yl)phenyl]boronic acid | 864377-33-3 | C₁₈H₁₄BNO₂ | 287.12 | 472.6 ± 51.0 | White Powder |

Data for this compound boiling point is sourced from supplier information.[3] Data for [3-(9H-Carbazol-9-yl)phenyl]boronic acid is for comparative reference.[2]

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques. The following are detailed, generalized protocols applicable to this class of compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature (Td) and to study the thermal degradation profile of the material.

Methodology:

-

Instrument: A standard thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of this compound is weighed accurately and placed in an inert sample pan, typically made of alumina or platinum.

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature (Td) is often determined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It provides information on thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc).

Methodology:

-

Instrument: A standard differential scanning calorimeter.

-

Sample Preparation: 3-5 mg of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: The analysis is performed under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a heating rate of 10 °C/min.

-

Cooling Scan: The sample is then cooled to a sub-ambient temperature (e.g., 0 °C) at a controlled rate of 10 °C/min.

-

Second Heating Scan: A second heating scan is performed at the same rate of 10 °C/min. The data from this scan is typically used for analysis of Tg and Tm.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal transitions. The glass transition appears as a step change in the baseline.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the thermal analysis of this compound and the general structure of the compound.

Caption: Workflow for Thermal Analysis of this compound.

Caption: Key Properties and Applications of this compound.

References

A Technical Guide to the Solubility of (9-Phenyl-9H-carbazol-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (9-Phenyl-9H-carbazol-2-yl)boronic acid (CAS No: 1001911-63-2), a key intermediate in organic synthesis for advanced materials and pharmaceuticals. Due to the limited availability of specific quantitative solubility data for this exact compound, this document combines theoretical predictions based on molecular structure, qualitative information inferred from synthetic procedures, and general principles derived from closely related analogs.

Molecular Structure and Solubility Profile

This compound possesses a large, rigid, and hydrophobic 9-phenyl-9H-carbazole core. This aromatic system significantly limits its aqueous solubility.[1] The boronic acid functional group (-B(OH)₂) introduces a polar, hydrophilic component capable of hydrogen bonding. This duality suggests that the compound's solubility is highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding.

Systematic studies on phenylboronic acid derivatives indicate a general trend of high solubility in ethereal and ketone solvents, moderate solubility in chlorinated solvents, and very low solubility in hydrocarbon solvents.[2][3] The large, nonpolar surface area of the 9-phenyl-9H-carbazole moiety is expected to dominate its solubility behavior, favoring polar aprotic organic solvents over both nonpolar and highly polar protic solvents like water.

Qualitative Solubility Data

Based on these observations and data from analogous compounds, a qualitative solubility summary is presented below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Context |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Soluble | THF is used as a reaction solvent for the synthesis of related carbazole boronic acids.[1][5] The polarity and aprotic nature of these solvents can solvate the molecule without interfering with the boronic acid group. |

| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | The polar hydroxyl group can interact with the boronic acid moiety, but the large hydrophobic carbazole core limits overall solubility. Solubility is expected to increase with heating. |

| Esters | Ethyl Acetate | Moderately Soluble | Used in extraction and recrystallization processes, indicating a balance of polarity suitable for dissolving the compound.[4] |

| Ethers | Diethyl Ether | Soluble | Used as a reaction solvent during synthesis, suggesting good solubility.[4] |

| Hydrocarbons | Hexane, Toluene | Insoluble to Sparingly Soluble | The nonpolar nature of these solvents is incompatible with the polar boronic acid group. Phenylboronic acids generally show very low solubility in hydrocarbons.[2][3] |

| Aqueous | Water | Insoluble | The large hydrophobic carbazole structure leads to extremely limited aqueous solubility, a common trait for phenylboronic acids with extensive aromatic systems.[1] Unsubstituted phenylboronic acid has a reported water solubility of about 2 g/100 cm³ at 20°C, which decreases significantly with the addition of large hydrophobic groups.[1][6] |

Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

For researchers requiring precise quantitative solubility data, the equilibrium shake-flask method is a standard and reliable protocol.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure:

-

Preparation: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved particles.

-

Dilution and Analysis: Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of the compound by comparing its peak area to the calibration curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

Workflow for Solubility Determination

Caption: General workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

-

Temperature: Solubility of solids in organic solvents generally increases with temperature. This principle is utilized during recrystallization.

-

Solvent Polarity: As discussed, polar aprotic solvents are predicted to be most effective.

-

Aggregation: Carbazole-based boronic acids can form aggregates in solution through hydrogen bonding between boronic acid groups and π-π stacking of the aromatic systems.[1] This can influence the measured solubility and is solvent-dependent.

-

Purity: The presence of impurities can affect the solubility of the compound. The anhydrous form of boronic acids is often more soluble than the corresponding boroxine (anhydride) form.

References

- 1. Buy (9-Phenyl-9H-carbazol-4-yl)boronic acid [smolecule.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1001911-63-2 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

A Technical Guide to (9-Phenyl-9H-carbazol-2-yl)boronic acid: Synthesis, Applications, and Core Chemical Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a versatile heterocyclic compound with significant applications in materials science and medicinal chemistry. While the specific single-crystal X-ray structure of this compound is not publicly available in crystallographic databases as of the date of this publication, this document details its synthesis, key chemical properties, and primary applications. A significant focus is placed on its role as a building block in the development of materials for Organic Light-Emitting Diodes (OLEDs) and as a scaffold in drug discovery. Experimental protocols for its synthesis and its utilization in Suzuki-Miyaura cross-coupling reactions are also discussed.

Introduction

This compound is an organic compound featuring a carbazole core, a phenyl group at the 9-position, and a boronic acid moiety at the 2-position.[1] The carbazole unit is known for its excellent thermal and morphological stability, as well as its charge-transporting capabilities.[2][3] The boronic acid group is a versatile functional group that enables the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This combination of properties makes this compound a valuable intermediate in the synthesis of complex organic molecules for various advanced applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1001911-63-2 |

| Molecular Formula | C₁₈H₁₄BNO₂ |

| Molecular Weight | 287.12 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98% |

| Storage Conditions | Room temperature, under an inert atmosphere |

Source: Lab-Chemicals.Com[5]

Synthesis of this compound

General Experimental Protocol

A plausible synthetic route is outlined below, based on established chemical transformations for similar structures.

Step 1: Synthesis of 9-Phenyl-9H-carbazole This step can be achieved via a Buchwald-Hartwig amination reaction, coupling 9H-carbazole with an aryl halide like bromobenzene.

Step 2: Bromination of 9-Phenyl-9H-carbazole The subsequent step involves the selective bromination of the 9-phenyl-9H-carbazole. The position of bromination can be directed by controlling the reaction conditions. For the synthesis of the 2-bromo isomer, specific brominating agents and solvent systems would be employed.

Step 3: Borylation of 2-Bromo-9-phenyl-9H-carbazole The final step is the conversion of the bromo-substituted carbazole to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.

A summary of the reagents and typical conditions for the final borylation step is provided in Table 2.

| Step | Reagents & Conditions | Purpose |

| Lithiation | 2-Bromo-9-phenyl-9H-carbazole, n-Butyllithium, Anhydrous THF, -78 °C | Formation of an organolithium intermediate. |

| Borylation | Triisopropyl borate, -78 °C to Room Temperature | Reaction with the organolithium to form a boronate ester. |

| Hydrolysis | Dilute HCl | Conversion of the boronate ester to the final boronic acid. |

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Applications

This compound is a key building block in several areas of research and development.

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, carbazole derivatives are widely used due to their charge transport properties and high triplet energy levels.[2] this compound serves as a crucial precursor for synthesizing advanced materials for OLEDs.[3] The boronic acid functionality allows for its incorporation into larger conjugated systems through Suzuki-Miyaura coupling, which are essential for the emissive and charge-transporting layers of OLED devices.[3] The resulting materials contribute to high quantum efficiency and long operational lifetimes in modern displays and lighting.[3]

Drug Development

The carbazole scaffold is a privileged structure in medicinal chemistry, with many natural and synthetic carbazole-containing compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6] Boronic acids and their derivatives have also gained significant attention in drug discovery, exemplified by the FDA-approved proteasome inhibitor bortezomib.[7][8] The boronic acid moiety can form reversible covalent bonds with the active sites of certain enzymes, leading to potent and selective inhibition.[7] Consequently, this compound represents a valuable starting material for the synthesis of novel drug candidates that combine the beneficial properties of both the carbazole and boronic acid pharmacophores.[1] Recent studies have explored the anticancer potential of novel carbazole boronic acid derivatives.[9]

The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide.

General Reaction Scheme

The general transformation can be represented as:

R₁-B(OH)₂ + R₂-X → R₁-R₂

Where:

-

R₁-B(OH)₂ is the organoboronic acid (e.g., this compound)

-

R₂-X is an organohalide (X = I, Br, Cl) or triflate

-

A palladium catalyst and a base are required.

This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[4]

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of advanced functional materials and potential therapeutic agents. While its detailed crystal structure remains to be elucidated, its synthetic pathways and applications are well-established within the scientific community. Further research into its solid-state properties could provide valuable insights for the rational design of new materials with tailored electronic and photophysical characteristics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of (9-Phenyl-9H-carbazol-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (9-Phenyl-9H-carbazol-2-yl)boronic acid. Due to the limited availability of public, experimentally verified spectra for this specific compound, this guide presents a predicted analysis based on the known spectral data of closely related analogs, including 9-phenylcarbazole and other substituted carbazole derivatives. This information is intended to serve as a valuable resource for the structural elucidation and quality control of this compound in research and development settings.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of substituent effects on the carbazole and phenyl rings. The numbering convention used for the assignments is provided in the molecular structure below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.2 - 8.4 | d | ~1-2 |

| H-3 | ~7.8 - 8.0 | dd | ~8-9, ~1-2 |

| H-4 | ~7.4 - 7.6 | d | ~8-9 |

| H-5 | ~8.1 - 8.3 | d | ~7-8 |

| H-6 | ~7.2 - 7.4 | t | ~7-8 |

| H-7 | ~7.4 - 7.6 | t | ~7-8 |

| H-8 | ~7.5 - 7.7 | d | ~7-8 |

| H-2', H-6' | ~7.6 - 7.8 | d | ~7-8 |

| H-3', H-5' | ~7.4 - 7.6 | t | ~7-8 |

| H-4' | ~7.3 - 7.5 | t | ~7-8 |

| B(OH)₂ | ~5.0 - 6.0 | br s | - |

d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~125 - 127 |

| C-2 | ~130 - 135 (C-B) |

| C-3 | ~128 - 130 |

| C-4 | ~110 - 112 |

| C-4a | ~123 - 125 |

| C-4b | ~120 - 122 |

| C-5 | ~120 - 122 |

| C-6 | ~126 - 128 |

| C-7 | ~118 - 120 |

| C-8 | ~109 - 111 |

| C-8a | ~140 - 142 |

| C-9a | ~139 - 141 |

| C-1' | ~137 - 139 |

| C-2', C-6' | ~127 - 129 |

| C-3', C-5' | ~129 - 131 |

| C-4' | ~128 - 130 |

Experimental Protocols

The following are general methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for similar compounds include DMSO-d₆, CDCl₃, or acetone-d₆. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable protons of the B(OH)₂ group.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Filtration: To ensure a homogeneous solution and remove any particulate matter that could affect the spectral quality, filter the sample through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially in the aromatic region.

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Acquisition Parameters:

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds is usually adequate.

-

Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

-

-

Referencing: The residual solvent peak is used as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy

-

Spectrometer: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon, which simplifies interpretation.

-

Acquisition Parameters:

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer delay of 2-5 seconds is often necessary for quaternary carbons to relax fully.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Referencing: The solvent peak is used as an internal reference (e.g., DMSO-d₆ at 39.52 ppm).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the NMR analysis of this compound and a conceptual signaling pathway for structure elucidation.

Caption: Workflow for NMR analysis of this compound.

Caption: Logical pathway for structural elucidation using NMR data.

A Technical Guide to Carbazole-Based Boronic Acids: Synthesis, Properties, and Applications

Carbazole-based boronic acids represent a pivotal class of organic compounds, merging the rich photophysical and electronic properties of the carbazole nucleus with the versatile reactivity of the boronic acid functional group. This unique combination has positioned them as indispensable building blocks in diverse scientific fields, including drug discovery, organic electronics, and advanced chemical sensing. This guide provides an in-depth overview of their synthesis, core properties, and key applications, tailored for researchers and professionals in chemical and biomedical sciences.

Core Structure and Significance

The fundamental structure consists of a carbazole core—a tricyclic aromatic heterocycle with two benzene rings fused to a central pyrrole ring—and a boronic acid moiety (-B(OH)₂). The carbazole unit imparts rigidity, planarity, and excellent hole-transporting capabilities, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][2] This synthetic utility allows for the construction of complex conjugated molecules with tailored optoelectronic properties.[1]

Synthesis of Carbazole-Based Boronic Acids

The synthesis of carbazole-based boronic acids is primarily achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields and broad functional group tolerance, making them suitable for creating a diverse library of derivatives.

General Synthetic Approaches

Several strategies exist for constructing carbazole-based boronic acids. A common one-pot method involves the Suzuki-Miyaura coupling followed by an intramolecular SNAr reaction, starting from N-substituted aminophenylboronic esters and o-dihalogenated benzenes.[3] Another prevalent technique is the Miyaura borylation, which utilizes bis(pinacolato)diboron (B₂pin₂) to install a boronic ester group onto a halogenated carbazole precursor.[4] The resulting pinacol ester can then be hydrolyzed to the corresponding boronic acid.

Below is a diagram illustrating a typical workflow for the synthesis of a carbazole-based boronic acid pinacol ester via Miyaura borylation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester [4][5]

This protocol outlines the synthesis of a carbazole-boronic acid pinacol ester from a diaryl bromide precursor using Miyaura borylation.

-

Reaction Setup: To a round-bottom pressure flask equipped with a stir bar, add the starting diaryl bromide (1.0 eq.), bis(pinacolato)diboron (1.5 eq.), and potassium acetate (2.0 eq.) under an argon atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask. Bubble the mixture with a stream of argon for 10 minutes to ensure an inert atmosphere.

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.), to the mixture. Purge with argon for an additional 10 minutes.

-

Reaction: Seal the vessel with a screw cap and heat the reaction mixture to 85°C, stirring overnight.

-

Work-up: After cooling to room temperature, filter the mixture through a pad of celite, rinsing with ethyl acetate.

-

Purification: Evaporate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final carbazole-boronic acid pinacol ester.[4]

Protocol 2: Suzuki-Miyaura Coupling using a Carbazole Boronic Acid Derivative [4][6]

This protocol describes a general procedure for the cross-coupling of a carbazole boronic acid (or its ester) with an aryl halide.

-

Reaction Setup: In a round-bottom pressure flask, combine the aryl halide (1.0 eq.), the carbazole boronic acid or ester (1.1 eq.), and a base such as cesium carbonate (2.5 eq.) under an argon atmosphere.

-

Solvent Addition: Add a solvent system, typically a mixture of anhydrous 1,4-dioxane and water. Sparge the mixture with argon for 10 minutes.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq.) and purge with argon for another 10 minutes.

-

Reaction: Seal the vessel and heat the mixture to 100°C overnight with vigorous stirring.

-

Analysis and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. The final product is purified via column chromatography.

The mechanism for the Suzuki-Miyaura reaction is a well-defined catalytic cycle involving a palladium catalyst.

Properties and Quantitative Data

Carbazole-based boronic acids exhibit a range of useful properties stemming from their unique electronic structure. Their photophysical characteristics are particularly noteworthy, with many derivatives displaying strong fluorescence.

Photophysical and Electrochemical Properties

The introduction of electron-accepting dimesitylboron groups at the 3,3'-positions of a carbazole dimer results in a compound with a high fluorescence quantum yield and excellent electrochemical properties, making it a candidate for optoelectronic materials and fluorescent chemosensors.[7] The electronic properties can be tuned by modifying the substituents on the carbazole core or the boronic acid group, influencing the HOMO-LUMO energy gap and charge transfer characteristics.[8]

| Compound/Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Application Note |

| Boron-containing carbazole dimer (BCCB) | 375 | 495 | High | Optoelectronic material, ratiometric fluorescent chemosensor for fluoride ions.[7] |

| 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester | - | - | - | Intermediate for OLEDs and phosphorescent host material.[5] |

| Highly twisted carbazole-borane derivatives | - | - | Up to 50% | Exhibit large Stokes shifts (>10,000 cm⁻¹), potential for TICT-based emitters.[9] |

Table 1: Summary of photophysical properties for selected carbazole-boron compounds.

Applications in Research and Development

The unique structural and electronic features of carbazole-based boronic acids have led to their application in several high-technology areas.

Drug Development and Medicinal Chemistry

Carbazole derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[10] The incorporation of a boronic acid group, a pharmacophore present in FDA-approved drugs like Bortezomib, enhances their potential as therapeutic agents.[2][11][12]

A recent study investigated the anticancer efficacy of novel carbazole boronic acid derivatives against the MCF-7 breast cancer cell line. Several synthesized compounds demonstrated significant inhibition of cancer cell growth.[11]

| Compound ID | Substituent | % Yield | % Inhibition of MCF-7 Cell Growth |

| C3 | 4-chlorobenzyl | 20% | > 90% |

| C7 | 4-methoxybenzyl | 26% | > 90% |

| C8 | 4-nitrobenzyl | 24% | > 90% |

| C9 | 2,4-dichlorobenzyl | 24% | > 90% |

Table 2: Anticancer activity of selected carbazole boronic acid derivatives.[11]

These compounds show potential for development into anticancer drugs after further preclinical and clinical evaluation.[11]

Organic Electronics and OLEDs

In the field of organic electronics, carbazole derivatives are prized for their use in Organic Light-Emitting Diodes (OLEDs).[1][13] Compounds like 4-(9H-Carbazol-9-yl)phenylboronic acid serve as critical building blocks for synthesizing host materials and efficient light-emitting layers.[14][15] Their rigid structure, thermal stability, and effective charge-transport capabilities contribute directly to the performance, color purity, and operational lifespan of OLED devices.[1][14]

Chemical and Biological Sensors